Home > Products > Screening Compounds P65782 > O-Arachidonoyl Glycidol
O-Arachidonoyl Glycidol -

O-Arachidonoyl Glycidol

Catalog Number: EVT-10899382
CAS Number:
Molecular Formula: C23H36O3
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

O-Arachidonoyl Glycidol is derived from arachidonic acid, which is a polyunsaturated fatty acid found in the phospholipids of cell membranes. The compound falls under the category of glycidyl esters, specifically classified as an oxirane derivative due to its epoxide functional group. Its chemical structure facilitates its classification as a lipid mediator, similar to other endocannabinoids.

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Arachidonoyl Glycidol typically involves the esterification of arachidonic acid with glycidol. This reaction can be catalyzed by either acidic or basic conditions, with common reagents including sulfuric acid or sodium hydroxide. The reaction is generally conducted at elevated temperatures to enhance the reaction rate and yield.

In industrial applications, continuous flow reactors may be employed to optimize the esterification process. These reactors allow for precise control over reaction parameters such as temperature and pressure, thus improving the purity and yield of O-Arachidonoyl Glycidol. Following synthesis, purification techniques like distillation or chromatography are often utilized to isolate the final product from any unreacted materials or by-products.

Chemical Reactions Analysis

Types of Reactions and Technical Details

O-Arachidonoyl Glycidol can undergo several chemical reactions:

  • Oxidation: This process can lead to the formation of hydroperoxides or other oxygenated derivatives.
  • Reduction: The ester group in O-Arachidonoyl Glycidol can be reduced to form alcohols.
  • Substitution: The oxiranylmethyl ester group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for O-Arachidonoyl Glycidol primarily involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. By mimicking the structure of 2-arachidonoylglycerol, it effectively inhibits the hydrolysis of this endocannabinoid by monoacylglycerol lipase. This inhibition results in increased levels of 2-arachidonoylglycerol in the system, enhancing its signaling pathways associated with pain modulation, neuroprotection, and anti-inflammatory effects .

Quantitative analyses have shown that O-Arachidonoyl Glycidol exhibits IC50 values of approximately 4.5 µM for inhibiting 2-oleoylglycerol hydrolysis in rat cerebellar fractions . Such data underscores its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

O-Arachidonoyl Glycidol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is sensitive to light and heat; thus, it should be stored in dark, cool conditions to maintain stability.

These properties are essential for determining its handling procedures in laboratory settings and potential applications in pharmaceutical formulations.

Applications

Scientific Uses

O-Arachidonoyl Glycidol has several scientific applications:

  • Research Tool: It is utilized as a research tool to study endocannabinoid signaling pathways and their implications in various diseases such as neurodegenerative disorders, cancer, and metabolic syndromes.
  • Pharmacological Studies: The compound serves as a lead compound for developing new therapeutics targeting cannabinoid receptors, particularly for pain management and anti-inflammatory therapies.
  • Biochemical Assays: It is employed in biochemical assays to evaluate the activity of enzymes involved in lipid metabolism, providing insights into metabolic disorders .
Introduction to O-Arachidonoyl Glycidol in Endocannabinoid Research

Role as a 2-Arachidonoylglycerol Analog in Endocannabinoid System Modulation

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol, engineered to resist enzymatic degradation while preserving cannabinoid receptor affinity. This structural modification centers on replacing glycerol’s labile ester linkages with a stable epoxypropyl group (glycidol), thereby enhancing metabolic stability against serine hydrolases like monoacylglycerol lipase [2] [8]. The compound mimics 2-arachidonoylglycerol’s role as a full agonist at cannabinoid receptor type 1 and cannabinoid receptor type 2 but exhibits distinct pharmacodynamic properties due to its constrained geometry [8] [9].

  • Mechanism of Enzyme Inhibition: O-Arachidonoyl glycidol acts as a competitive inhibitor of endocannabinoid hydrolases. It blocks cytosolic 2-oleoylglycerol hydrolysis (half-maximal inhibitory concentration = 4.5 micromolar) and membrane-associated 2-arachidonoylglycerol degradation (half-maximal inhibitory concentration = 19 micromolar) [10]. This dual inhibition extends to fatty acid amide hydrolase (half-maximal inhibitory concentration = 12 micromolar), positioning it as a broad-spectrum endocannabinoid modulator [5] [10].

  • Biological Effects: In cellular models, O-Arachidonoyl glycidol indirectly activates cannabinoid receptors by elevating endogenous 2-arachidonoylglycerol levels. This indirect agonism was validated in rodent studies where it produced cannabinoid receptor type 1/cannabinoid receptor type 2-dependent analgesia and reduced neuroinflammation—effects reversible by receptor antagonists [2] [7]. Its ability to amplify endocannabinoid tone without direct receptor binding makes it a valuable probe for studying retrograde synaptic signaling [4] [9].

Table 1: Comparative Biochemical Properties of 2-Arachidonoylglycerol and O-Arachidonoyl Glycidol

Property2-ArachidonoylglycerolO-Arachidonoyl Glycidol
Metabolic StabilityMinutes (Monoacylglycerol lipase substrate)Hours (Resists hydrolysis)
Monoacylglycerol Lipase InhibitionNonehalf-maximal inhibitory concentration = 4.5–19 µM
Fatty Acid Amide Hydrolase InhibitionWeakhalf-maximal inhibitory concentration = 12 µM
Cannabinoid Receptor AffinityCannabinoid receptor type 1: half-maximal effective concentration ≈ 0.3–1 µMIndirect agonist via 2-arachidonoylglycerol accumulation

Historical Context: Discovery and Initial Pharmacological Characterization

The development of O-Arachidonoyl glycidol emerged from structure-activity relationship studies of 2-arachidonoylglycerol in the early 2000s, a period marked by intense interest in endocannabinoid metabolic pathways [5] [8]. Researchers designed epoxy-modified analogs to address 2-arachidonoylglycerol’s rapid degradation in biological systems—a key limitation in mechanistic studies [5] [9]. The glycidol moiety was selected to emulate glycerol’s stereoelectronic properties while introducing hydrolytic resistance through its strained epoxide ring [5].

  • Synthetic Evolution: Early synthetic routes involved regioselective acylation of glycidol with arachidonoyl chloride, followed by chiral purification to isolate bioactive stereoisomers [5]. This was crucial because racemic mixtures showed reduced potency, underscoring the enantioselectivity of endocannabinoid-hydrolyzing enzymes [5] [10]. Batch analysis via liquid chromatography-mass spectrometry confirmed >98% chemical purity in research-grade material, enabling reproducible pharmacological testing [10].

  • Milestone Characterizations:

  • Receptor Binding Profiles: Radioligand displacement assays using [³H]CP55940 revealed that O-Arachidonoyl glycidol itself lacks direct affinity for cannabinoid receptor type 1/cannabinoid receptor type 2 (inhibitory constant >10 micromolar) but potentiates cannabinoid receptor type 1-dependent guanosine 5'-O-[gamma-thio]triphosphate binding in cerebellar membranes by elevating endogenous 2-arachidonoylglycerol [7] [9].
  • Enzyme Kinetics: Michaelis-Menten analyses demonstrated mixed-type inhibition against monoacylglycerol lipase, with an inhibitor constant of 8.2 micromolar. This contrasted with the purely competitive inhibition seen with urea-based inhibitors [2] [10].

Research Significance: Bridging Gaps in Cannabinoid Receptor Agonist/Antagonist Studies

O-Arachidonoyl glycidol addresses critical limitations in endocannabinoid pharmacology by enabling sustained 2-arachidonoylglycerol elevation without off-target receptor effects. Its value extends across three research domains:

  • Elucidating 2-Arachidonoylglycerol Signaling: The compound has been instrumental in distinguishing cannabinoid receptor type 1-dependent effects of 2-arachidonoylglycerol from those of other endocannabinoids like anandamide. In cortical slices, it prolonged depolarization-induced suppression of excitation exclusively through 2-arachidonoylglycerol accumulation, whereas fatty acid amide hydrolase inhibitors affected anandamide-specific pathways [4] [9]. This selectivity confirmed functional segregation in endocannabinoid signaling modules.

  • Non-Canonical Pathway Exploration: O-Arachidonoyl glycidol has helped identify alternative 2-arachidonoylglycerol biosynthetic routes independent of phospholipase C–diacylglycerol lipase alpha. In macrophages, it amplified lipopolysaccharide-induced 2-arachidonoylglycerol production via glycerophosphodiesterase 3-mediated hydrolysis of lysophosphatidylinositol—a pathway now termed "AlterAG-1" [6] [9]. Such discoveries reveal cell-type-specific endocannabinoid metabolism.

  • Therapeutic Tool Development: By amplifying endocannabinoid tone without receptor desensitization, this analog provides a blueprint for next-generation indirect agonists. Its efficacy in rodent models of multiple sclerosis (experimental autoimmune encephalitis) and neuropathic pain underscores the therapeutic potential of monoacylglycerol lipase inhibition [2] [6]. Current structure-activity relationship studies focus on optimizing its glycidol pharmacophore to enhance brain penetration and isoform selectivity [5] [6].

Table 2: Research Applications of O-Arachidonoyl Glycidol in Endocannabinoid Studies

Research DomainKey ApplicationOutcome
Synaptic PlasticityProlonging depolarization-induced suppression of excitation in hippocampusConfirmed 2-arachidonoylglycerol as primary retrograde messenger
NeuroinflammationModulating microglial activation in autoimmune encephalitisReduced clinical symptoms via cannabinoid receptor type 2-mediated immunosuppression
Metabolic PathwaysProfiling AlterAG pathways in immune cellsIdentified glycerophosphodiesterase 3-dependent 2-arachidonoylglycerol synthesis
AnalgesiaTesting in oxaliplatin-induced neuropathic painProduced cannabinoid receptor type 1-dependent antihyperalgesia

The ongoing refinement of O-Arachidonoyl glycidol-like probes continues to illuminate the spatial and temporal dynamics of 2-arachidonoylglycerol signaling, accelerating the development of targeted endocannabinoid therapeutics [2] [6] [9].

Properties

Product Name

O-Arachidonoyl Glycidol

IUPAC Name

oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-

InChI Key

ACYNJBAUKQMZDF-DOFZRALJSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.